molecular formula C16H21LiO2 B570916 Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate CAS No. 125302-03-6

Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate

Katalognummer: B570916
CAS-Nummer: 125302-03-6
Molekulargewicht: 252.282
InChI-Schlüssel: MLTMPCMHXHZSKW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate is a complex polymeric compound. It is formed by the polymerization of 2-Propenoic acid, 2-methyl-, lithium salt with 1-(1,1-dimethylethyl)-4-ethenylbenzene. This compound is known for its unique properties, which make it useful in various industrial applications, particularly in the production of specialty polymers and resins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate typically involves the following steps:

    Polymerization: The polymerization process begins with the preparation of 2-Propenoic acid, 2-methyl-, lithium salt and 1-(1,1-dimethylethyl)-4-ethenylbenzene monomers. These monomers are then subjected to a polymerization reaction under controlled conditions.

    Catalysts: Catalysts such as free radical initiators or coordination catalysts are often used to facilitate the polymerization process.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to ensure complete polymerization. Solvents may be used to dissolve the monomers and control the viscosity of the reaction mixture.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is carefully monitored to maintain the desired molecular weight and polymer structure. Quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the polymer’s properties.

    Substitution: Substitution reactions can introduce different functional groups into the polymer chain.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups.

Wissenschaftliche Forschungsanwendungen

Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of advanced materials and specialty polymers.

    Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.

    Medicine: It is explored for its potential in creating medical devices and implants.

    Industry: The polymer is used in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.

Wirkmechanismus

The mechanism of action of Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate involves its interaction with various molecular targets. The polymer’s structure allows it to form strong intermolecular interactions, leading to enhanced mechanical strength and stability. In biomedical applications, the polymer can interact with biological molecules, facilitating targeted drug delivery and tissue regeneration.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate
  • 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester
  • 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester

Uniqueness

Lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced thermal stability, chemical resistance, and mechanical strength. These properties make it particularly valuable in applications requiring durable and resilient materials.

Eigenschaften

CAS-Nummer

125302-03-6

Molekularformel

C16H21LiO2

Molekulargewicht

252.282

IUPAC-Name

lithium;1-tert-butyl-4-ethenylbenzene;2-methylprop-2-enoate

InChI

InChI=1S/C12H16.C4H6O2.Li/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3(2)4(5)6;/h5-9H,1H2,2-4H3;1H2,2H3,(H,5,6);/q;;+1/p-1

InChI-Schlüssel

MLTMPCMHXHZSKW-UHFFFAOYSA-M

SMILES

[Li+].CC(=C)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C=C

Synonyme

2-Propenoic acid, 2-methyl-, lithium salt, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.